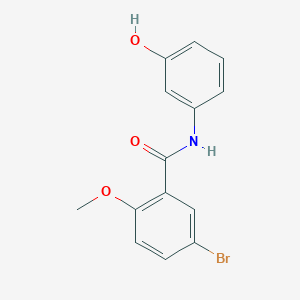![molecular formula C13H20ClNO2 B4401897 1-{3-[3-(dimethylamino)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4401897.png)
1-{3-[3-(dimethylamino)propoxy]phenyl}ethanone hydrochloride
Overview
Description
1-{3-[3-(dimethylamino)propoxy]phenyl}ethanone hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPP is a selective agonist of nicotinic acetylcholine receptors, which are involved in various physiological processes, including neurotransmission, muscle contraction, and cognitive function. In
Mechanism of Action
1-{3-[3-(dimethylamino)propoxy]phenyl}ethanone hydrochloride acts as a selective agonist of nicotinic acetylcholine receptors, specifically the alpha7 subtype. Binding of this compound to the receptor leads to the opening of the ion channel, resulting in the influx of cations, including calcium and sodium, into the cell. This influx of ions leads to depolarization of the cell membrane, triggering downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{3-[3-(dimethylamino)propoxy]phenyl}ethanone hydrochloride in lab experiments is its high selectivity for the alpha7 subtype of nicotinic receptors, making it a useful tool for studying the function and pharmacology of these receptors. This compound is also relatively easy to synthesize and has good solubility in water and ethanol. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-{3-[3-(dimethylamino)propoxy]phenyl}ethanone hydrochloride. One area of interest is the development of this compound analogs with improved pharmacological properties, such as higher potency and selectivity for specific subtypes of nicotinic receptors. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
1-{3-[3-(dimethylamino)propoxy]phenyl}ethanone hydrochloride has been extensively used in scientific research to study the function and pharmacology of nicotinic acetylcholine receptors. It has been shown to have high affinity and selectivity for the alpha7 subtype of nicotinic receptors, which are involved in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. This compound has also been used to study the role of nicotinic receptors in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
1-[3-[3-(dimethylamino)propoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11(15)12-6-4-7-13(10-12)16-9-5-8-14(2)3;/h4,6-7,10H,5,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPMWESITKAJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4401820.png)
![4-{[(4-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401821.png)
![1-(2-methoxyphenyl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4401825.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4401848.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4401856.png)

![2-{2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzonitrile hydrochloride](/img/structure/B4401865.png)


![3-chloro-N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4401901.png)
![4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401909.png)
![1-[3-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4401910.png)
![3-{[(2-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401917.png)
![4-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4401920.png)